2,2,2-Trifluoro-N-(1,3-oxazol-5-yl)acetamide
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Overview
Description
2,2,2-Trifluoro-N-(1,3-oxazol-5-yl)acetamide is a chemical compound with the molecular formula C5H3F3N2O2. It is characterized by the presence of a trifluoromethyl group and an oxazole ring, which contribute to its unique chemical properties . This compound is used in various scientific research areas due to its versatile nature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-(1,3-oxazol-5-yl)acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with 5-amino-1,3-oxazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-(1,3-oxazol-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trifluoro-N-(1,3-oxazol-5-yl)acetamide is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-(1,3-oxazol-5-yl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxazole ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetamide: Lacks the oxazole ring, making it less versatile in certain applications.
N-(1,3-Oxazol-5-yl)acetamide: Does not contain the trifluoromethyl group, resulting in different chemical properties and reactivity.
Uniqueness
2,2,2-Trifluoro-N-(1,3-oxazol-5-yl)acetamide is unique due to the combination of the trifluoromethyl group and the oxazole ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
2,2,2-trifluoro-N-(1,3-oxazol-5-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O2/c6-5(7,8)4(11)10-3-1-9-2-12-3/h1-2H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLLGEOYAHDIJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=N1)NC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90763213 |
Source
|
Record name | 2,2,2-Trifluoro-N-(1,3-oxazol-5-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90763213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110281-31-7 |
Source
|
Record name | 2,2,2-Trifluoro-N-(1,3-oxazol-5-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90763213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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